Bufogenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

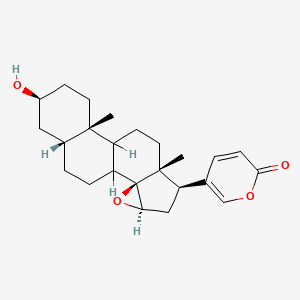

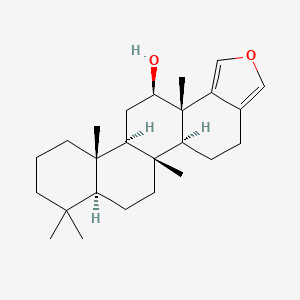

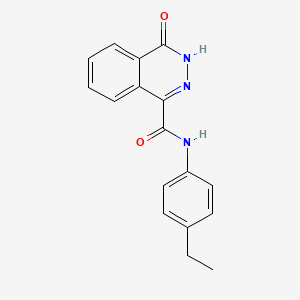

Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans; it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of bufogenin is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.

Aplicaciones Científicas De Investigación

Bufogenin in Cardiotonic Activity

Bufogenin, originally isolated from the venom of the Chinese toad Bufo gargarizans, shows potential cardiotonic activity. It is a specific Na+/K+-ATPase inhibitor and has demonstrated the ability to reduce blood pressure in a rat model of preeclampsia (Definitions, 2020).

Bufogenin Compounds from Bufo bufo gargarizans

Eleven bufogenin compounds have been identified in the skin of Bufo bufo gargarizans Cantor, including resibufogenin and cinobufagin. These compounds show potential for various applications in scientific research (Cui Zheng, 2009).

Anti-tumor Effects of Bufogenin

Recent pharmacological research has shown that several bufogenins have remarkable anti-inflammatory, analgesic effects, and particularly significant anti-tumor effects. Arenobufagin, telocinobufogenin, and cinobufotalin have been validated to have significant anti-tumor effects in vitro (Jiheng Wu et al., 2020).

Inhibition of Interleukin-6 in Cancer Cells

Bufogenin derivatives have been evaluated for their ability to inhibit interleukin-6 (IL-6) antagonistic activity, showing potential in cancer cell growth inhibition (A. Enomoto et al., 2004).

Comprehensive Chemical Profiling for Anticancer Medicines

A comprehensive investigation into the chemical profiles of bufadienolides in toad venom and toad skin has been conducted for the development of anticancer medicines. The study found bufotoxins and bufogenins to have potent cytotoxicity (Qiong Meng et al., 2016).

Bufogenin in Hepatocellular Carcinoma Treatment

Bufalin, a powerful bufogenin from venenum bufonis, has been shown to significantly inhibit the growth of liver cancer cells, suggesting its importance in treating hepatocellular carcinoma (Gai Jiqin, 2013).

Climatic Influence on Bufogenin Production

A study on Asian toads (Bufo gargarizans Cantor) revealed that climatic factors significantly affect the production of bufogenin toxins, with precipitation being a major driver (Yueting Cao et al., 2019).

Bufogenin in Inflammatory and Volume Disorders

Marinobufogenin (MBG) and its antagonist, resibufogenin (RBG), have been implicated in disorders characterized by inflammation and changes in body volume. They are shown to be involved in disorders such as preeclampsia, traumatic brain injury, and the acute respiratory distress syndrome (J. Puschett et al., 2015).

Propiedades

Fórmula molecular |

C24H32O4 |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

5-[(2S,4R,6R,7R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17?,18?,19-,20-,22+,23-,24-/m1/s1 |

Clave InChI |

ATLJNLYIJOCWJE-NEKURZDCSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |

Sinónimos |

ufogenin resibufogenin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)

![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)

![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)